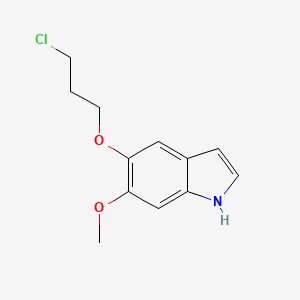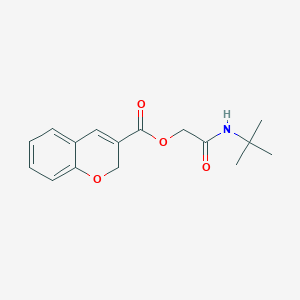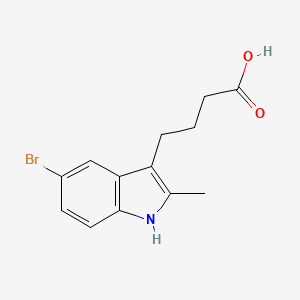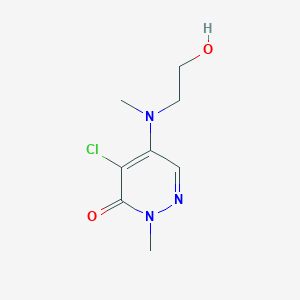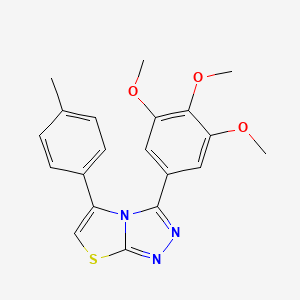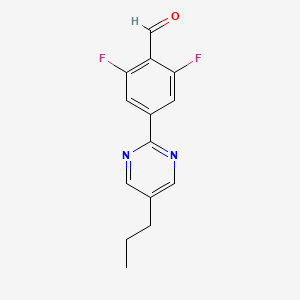
2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde: is a chemical compound known for its unique structure and properties It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a propyl group attached to the pyrimidine ring, and an aldehyde functional group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a base.
Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde can undergo oxidation reactions to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzoic acid
Reduction: 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Difluoro-4-(5-methylpyrimidin-2-yl)benzaldehyde
- 2,6-Difluoro-4-(5-ethylpyrimidin-2-yl)benzaldehyde
- 2,6-Difluoro-4-(5-isopropylpyrimidin-2-yl)benzaldehyde
Uniqueness
2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde is unique due to the presence of the propyl group, which influences its physical and chemical properties. The propyl group can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its methyl, ethyl, and isopropyl analogs.
Propriétés
Numéro CAS |
574705-83-2 |
|---|---|
Formule moléculaire |
C14H12F2N2O |
Poids moléculaire |
262.25 g/mol |
Nom IUPAC |
2,6-difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C14H12F2N2O/c1-2-3-9-6-17-14(18-7-9)10-4-12(15)11(8-19)13(16)5-10/h4-8H,2-3H2,1H3 |
Clé InChI |
SAJOOJVTNSXHLI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CN=C(N=C1)C2=CC(=C(C(=C2)F)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



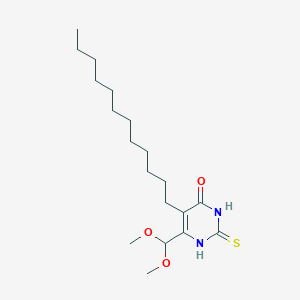
![6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B12928601.png)
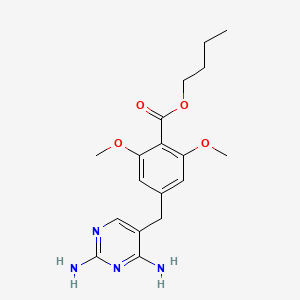

![N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12928617.png)
